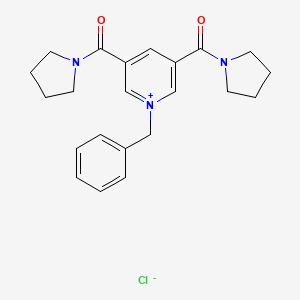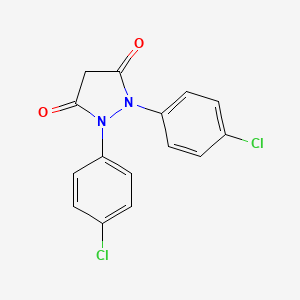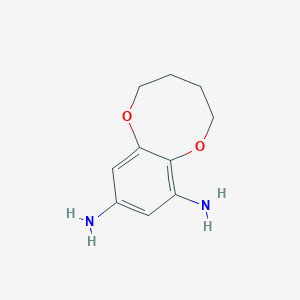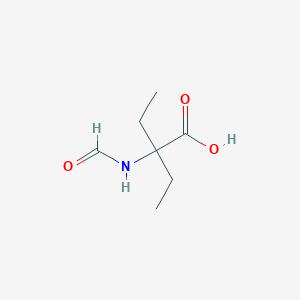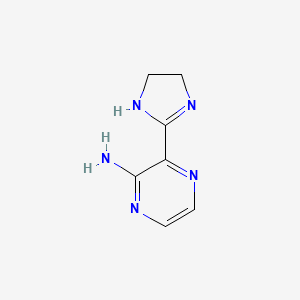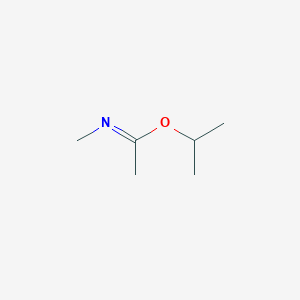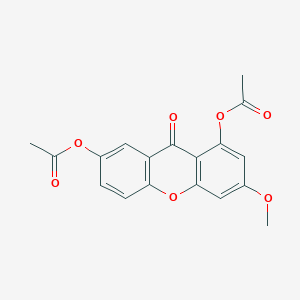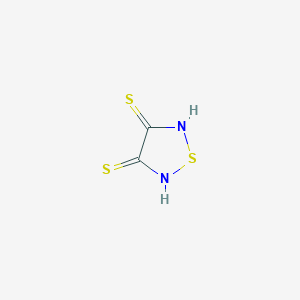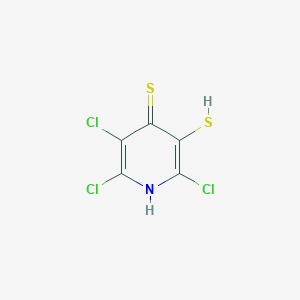
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione is a heterocyclic compound containing chlorine, sulfur, and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione typically involves the chlorination of pyridine derivatives followed by the introduction of sulfur-containing groups. Common reagents used in these reactions include thionyl chloride, sulfur, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and sulfonation processes. These methods would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alkoxides, under reflux conditions with appropriate solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy-substituted pyridine derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione would depend on its specific application. In biological systems, it might interact with enzymes or receptors, disrupting normal cellular processes. The molecular targets and pathways involved would be specific to the compound’s structure and the nature of its interactions with biological molecules.
相似化合物的比较
Similar Compounds
2,3,6-Trichloropyridine: Similar structure but lacks the sulfur-containing group.
5-Sulfanylpyridine-4(1H)-thione: Similar structure but lacks the chlorine atoms.
Uniqueness
2,3,6-Trichloro-5-sulfanylpyridine-4(1H)-thione is unique due to the presence of both chlorine and sulfur atoms, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
132817-07-3 |
|---|---|
分子式 |
C5H2Cl3NS2 |
分子量 |
246.6 g/mol |
IUPAC 名称 |
2,3,6-trichloro-5-sulfanyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H2Cl3NS2/c6-1-2(10)3(11)5(8)9-4(1)7/h11H,(H,9,10) |
InChI 键 |
MXPXJHFHXOBBEU-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(NC(=C(C1=S)Cl)Cl)Cl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
